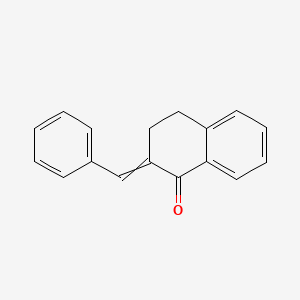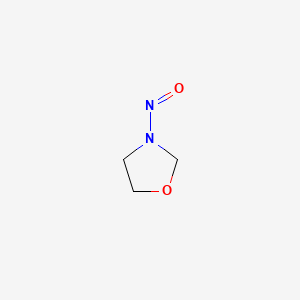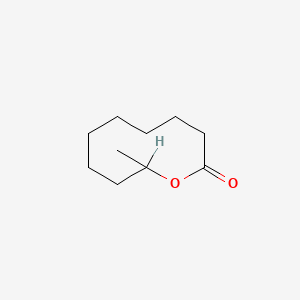
10-Methyloxecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methyloxecan-2-one is a lactone.
Wissenschaftliche Forschungsanwendungen
Polymer Stabilization
10-Methyloxecan-2-one has been studied in the context of polymer stabilization. For instance, methyl 9, 10-epoxyoctadecanoate, a related compound, was used to understand the action of epoxides in stabilizing poly(vinyl chloride) (PVC). This research involved preparing PVC sheets with radiolabeled methyl (1-[14C]) 9,10-epoxyoctadecanoate, and then heating them to simulate heat processing. The study revealed the transformation of the epoxide into methyl 9,10-chlorohydroxyoctadecanoate, which was quantified using gas chromatography. This research highlights the role of such compounds in polymer stabilization processes (Gilbert & Startin, 1980).
Enzyme Systems and Cardiomyopathy
In medical research, compounds structurally related to this compound have been explored. Coenzyme Q10, which is 2,3-dimethoxy-5-methyl-6-decaprenyl-l,4-benzoquinone, is crucial in several enzyme systems related to energy conversion. Studies on Coenzyme Q10 have shown its importance in myocardial function and its potential therapeutic use in idiopathic dilated cardiomyopathy (Langsjoen, Langsjoen, & Folkers, 1990).
Chemical Synthesis and Characterization
This compound and its derivatives are also significant in chemical synthesis. For example, the synthesis and spectral studies of methyl 10-(1,3,2-oxazaphospholidin-2-one)undecanoate and its derivatives show their application in producing fatty products with potential use in various industries. These compounds were synthesized using methyl 10-hydroxyundecanoate, highlighting the versatility of this compound in creating valuable chemical derivatives (Saeed, Mustafa, Rauf, & Osman, 1994).
Eigenschaften
| 65371-24-6 | |
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
10-methyloxecan-2-one |
InChI |
InChI=1S/C10H18O2/c1-9-7-5-3-2-4-6-8-10(11)12-9/h9H,2-8H2,1H3 |
InChI-Schlüssel |
SAMJSVOFANTIOD-UHFFFAOYSA-N |
SMILES |
CC1CCCCCCCC(=O)O1 |
Kanonische SMILES |
CC1CCCCCCCC(=O)O1 |
Synonyme |
phoracantholide I |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


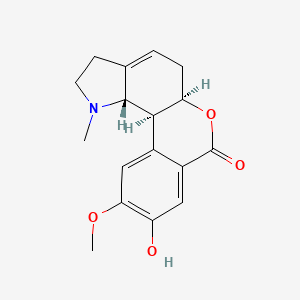



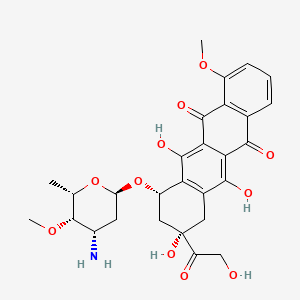
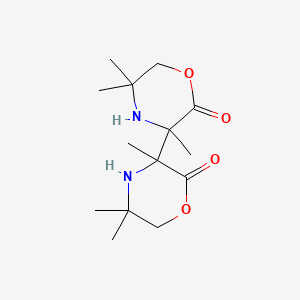
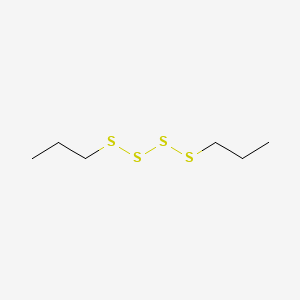


![2-Methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B1199058.png)
